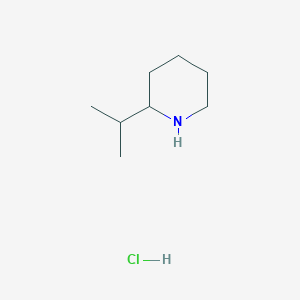

2-Isopropylpiperidine hydrochloride

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Research

Piperidine derivatives are a cornerstone of modern pharmaceutical research, with applications spanning a multitude of therapeutic areas. nih.govresearchgate.net These compounds are integral to the development of analgesics, antipsychotics, antihistamines, and anticancer agents, among others. encyclopedia.pubresearchgate.net The structural diversity of substituted piperidines allows them to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. researchgate.netnih.gov The development of efficient and stereoselective synthetic methodologies for accessing highly substituted piperidines remains an active area of research, driven by the continuous demand for novel therapeutic agents. nih.gov

Research Context of 2-Isopropylpiperidine (B1587743) Hydrochloride within Medicinal and Synthetic Chemistry Frameworks

2-Isopropylpiperidine hydrochloride is a specific derivative of piperidine that has garnered interest within the realms of medicinal and synthetic chemistry. The introduction of an isopropyl group at the 2-position of the piperidine ring imparts specific stereochemical and electronic properties to the molecule. This substitution can influence the compound's binding affinity and selectivity for biological targets. While research specifically detailing the applications of this compound is not as extensive as for other piperidine derivatives, its structural motif is relevant to several areas of investigation. For instance, substituted piperidines are explored for their potential as reversible hydrogen storage materials and as ligands in catalysis. rsc.org In medicinal chemistry, the focus is often on how substitutions on the piperidine ring affect interactions with biological targets. For example, research into related structures like 2-isopropylpiperidin-4-one hydrochloride highlights its use as a synthetic intermediate for creating more complex molecules with potential biological activities, including as stimulators of steroid receptor coactivators.

Chemical Profile

| Identifier | Value |

| IUPAC Name | 2-isopropylpiperidine;hydrochloride |

| CAS Number | 1177339-95-5 sigmaaldrich.com |

| Molecular Formula | C₈H₁₈ClN sigmaaldrich.com |

| Molecular Weight | 163.69 g/mol cymitquimica.com |

Synthetic Methodologies

The synthesis of piperidine derivatives can be broadly categorized into several approaches, including the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov The reduction of pyridines is a common and effective method, often employing catalysts such as platinum oxide or rhodium. nih.govprepchem.com Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen and the necessary carbon chain. nih.gov Multicomponent reactions offer an efficient route to highly substituted piperidines by combining three or more reactants in a single step. nih.gov

Research Applications in Medicinal Chemistry

The piperidine scaffold is a key building block in the design of new therapeutic agents. lifechemicals.comajchem-a.com Its derivatives have been investigated for a wide range of pharmacological activities.

Role as a Scaffold in Drug Design and Discovery

The piperidine ring's conformational flexibility and its ability to present substituents in a defined three-dimensional arrangement make it an attractive scaffold for interacting with biological macromolecules. lifechemicals.com By modifying the substituents on the piperidine ring, medicinal chemists can optimize a compound's binding affinity, selectivity, and pharmacokinetic properties. researchgate.net This approach has led to the development of numerous successful drugs. encyclopedia.publifechemicals.com

Investigational Uses in Preclinical Studies

While specific preclinical studies focusing solely on this compound are not extensively documented in the provided results, the broader class of substituted piperidines is a subject of intense investigation. For example, derivatives of 4-substituted piperidines have been synthesized and evaluated as ligands for opioid receptors, demonstrating the potential to create compounds with mixed agonist/antagonist profiles. nih.gov Furthermore, piperidine derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase. nih.gov The synthesis of various piperidine analogs is often a key step in structure-activity relationship (SAR) studies aimed at identifying potent and selective drug candidates. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPVBLJPGKPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177339-95-5 | |

| Record name | 2-(propan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylpiperidine Hydrochloride and Its Analogs

Established Synthetic Routes to 2-Isopropylpiperidine (B1587743)

Alkylation Strategies Utilizing Piperidine (B6355638) Precursors

The synthesis of 2-substituted piperidines through the direct alkylation of piperidine presents a significant challenge due to the high nucleophilicity of the nitrogen atom. The reaction of piperidine with alkyl halides predominantly leads to N-alkylation, forming N-alkylpiperidines. researchgate.net In the presence of excess alkyl halide, this can proceed to the formation of quaternary ammonium (B1175870) salts. researchgate.net

Direct C-alkylation at the 2-position of the piperidine ring is not a commonly employed synthetic route due to the difficulty in achieving regioselectivity. The C-H bonds at the C2 and C6 positions are adjacent to the nitrogen atom, but their activation for selective alkylation is challenging. Research has focused more on the regioselective alkylation at the 3-position of piperidine, which highlights the difficulty of targeting the 2-position. odu.edu Strategies for direct enantioselective α-alkylation have been explored more successfully with 2-alkylpyridines, which are precursors to the corresponding piperidines, rather than with piperidine itself. nih.gov These methods often require the use of chiral lithium amides to control the stereochemistry of the alkylation. nih.gov

Catalytic Hydrogenation Approaches for Pyridine (B92270) Derivatives

A more common and efficient method for the synthesis of 2-isopropylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-isopropylpyridine (B1293918). google.comacs.org This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and a hydrogen source. Various catalysts and reaction conditions can be employed to achieve this transformation. The general reaction is as follows:

Scheme 1: General reaction for the catalytic hydrogenation of 2-isopropylpyridine to 2-isopropylpiperidine.

The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and selectivity of the hydrogenation. researchgate.net

Asymmetric hydrogenation of pyridinium (B92312) salts offers a pathway to enantioenriched 2-substituted piperidines. This method involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst. The use of an organic base can enhance the enantiomeric excess in these reactions. nih.gov

| Catalyst | Substrate | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Et3N | Up to 90% | nih.gov |

| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | Mild conditions, no additives | High | rsc.org |

Iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of pyridine derivatives. These catalysts can achieve high yields and enantioselectivities in the synthesis of chiral piperidines. For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org This method has been successfully applied in both batch and flow processes. rsc.org The development of iridium catalysts with chiral ligands has been a key factor in the success of these enantioselective reductions. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| [Ir(coe)2Cl]2 / Chiral Ligand | Pyridinium Salts | Enables use of N-silyl enamines as nucleophiles in subsequent reactions. | chemrxiv.org |

| Ir/(S,S)-f-Binaphane | Pyrimidinium Salts | High yields and enantioselectivities under mild, additive-free conditions. | rsc.org |

| Iridium(I)/(P,olefin) complex | Oxazino Pyridines | Enables enantioselective C3-allenylation of pyridines. | chemrxiv.org |

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including the reduction of aromatic rings. masterorganicchemistry.com The hydrogenation of pyridinecarbonitriles to the corresponding piperidylmethylamines has been achieved using a 10% Pd/C catalyst under mild conditions, such as room temperature and low pressure (1.5 bar), in acetic acid. rsc.org The use of specific solvents and additives can tune the chemoselectivity of the reaction. rsc.orgjst.go.jp While high temperatures can sometimes suppress Pd/C-catalyzed hydrogenations, these reactions generally proceed smoothly from ambient temperature to the boiling point of the solvent. researchgate.net The setup for such a reaction typically involves a hydrogen balloon to maintain a hydrogen atmosphere. youtube.com

A more recent development in the reduction of pyridines is the use of a borane-catalyzed hydroboration/hydrogenation cascade. sci-hub.seacs.org This method has been shown to be particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.seacs.org The process involves an initial hydroboration of the pyridine ring, followed by a hydrogenation step. sci-hub.se This cascade reaction can be catalyzed by B(C₆F₅)₃ and utilizes a borane (B79455) reagent like pinacolborane (HBpin). sci-hub.seacs.org This methodology offers good functional group tolerance, which is a significant advantage over many traditional transition-metal-catalyzed hydrogenations. sci-hub.se

Radical-Mediated Intramolecular Amine Cyclization

Radical-mediated intramolecular cyclization of amines presents a powerful method for the construction of piperidine rings. This approach often involves the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated moiety, leading to the formation of the heterocyclic system.

One notable example involves the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals. nih.gov This process generates a strained, bicyclic aziridinylcarbinyl radical, which then undergoes C-N bond fission to form a ring-expanded aminyl radical, ultimately providing access to substituted piperidines. nih.gov

Another strategy utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. mdpi.com While effective for producing various piperidines, this method can sometimes lead to the formation of a linear alkene as a by-product due to a competitive 1,5-H-transfer process. mdpi.com Researchers have also developed methods for the intramolecular radical C-H amination/cyclization of linear amines using either anodic C-H bond activation or copper catalysis. mdpi.com

Furthermore, the use of triethylborane (B153662) as a radical initiator enables the intramolecular radical cyclization of 1,6-enynes to yield polysubstituted alkylidene piperidines. mdpi.com This reaction proceeds through a complex radical cascade involving successive cyclizations. mdpi.com

Synthesis and Derivatization of 2-Isopropylpiperidine Hydrochloride Compounds

The derivatization of the 2-isopropylpiperidine core is crucial for creating a diverse range of compounds with potential therapeutic applications. These modifications often target the piperidine nitrogen or involve condensation reactions to introduce new functional groups.

Condensation Reactions for Carboxamide and Related Functionalized Derivatives

Condensation reactions are a cornerstone for introducing carboxamide and other functional groups onto the piperidine scaffold. These reactions typically involve the coupling of the piperidine amine with a carboxylic acid or its activated derivative. The development of racemization-free coupling reagents has been a significant advancement in this area, allowing for the synthesis of chiral amides and peptides with high stereochemical integrity. rsc.org Various reagents, such as those based on ynamides, allenones, and various metal alkoxides, have proven effective in minimizing racemization during amide bond formation. rsc.org

An example of creating a carboxamide derivative is the synthesis of 6-(o-aminophenethyl)-N,N-dimethyl-1-methylpiperidine-3-carboxamide, which highlights the introduction of a substituted carboxamide group onto the piperidine ring. google.com

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The choice of base and solvent is critical to control the extent of alkylation and prevent the formation of quaternary ammonium salts. researchgate.netchemicalforums.com For instance, using potassium carbonate in dimethylformamide (DMF) or sodium hydride in DMF are common strategies. researchgate.net To favor monoalkylation, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net

N-acylation is another important transformation, often accomplished by reacting the piperidine with an acyl chloride or anhydride. These reactions are typically straightforward and lead to the formation of stable amide derivatives.

Preparation of Chiral 2-Isopropylpiperidine-2,4-diones

The synthesis of chiral 2-isopropylpiperidine-2,4-diones can be accomplished through methods like the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is a classic approach to forming cyclic β-keto esters, which are precursors to the dione (B5365651) structure. dtic.mil The stereochemistry of these compounds is of particular interest, and methods for their asymmetric synthesis are highly sought after.

For instance, the synthesis of enantiopure trisubstituted piperidines has been achieved through the reaction of a chiral epoxyaziridine with α-amino esters in the presence of a Lewis acid like ytterbium triflate. researchgate.net This method proceeds with high chemo- and regioselectivity. researchgate.net

N-Demethylation Procedures for Piperidine Systems

The removal of a methyl group from the piperidine nitrogen, or N-demethylation, is a critical transformation in the synthesis of certain piperidine derivatives and in studying alkaloid metabolism. researchgate.net While various chemical methods exist, enzymatic and microbial approaches have also been explored. For example, studies on the N-demethylation of nicotine (B1678760) in Nicotiana species have provided insights into the mechanisms of this reaction in biological systems. researchgate.net These studies often employ isotopic labeling to trace the metabolic fate of the N-methyl group. researchgate.net

A chemical approach for N-demethylation can involve reagents like phosgene (B1210022) or α-chloroethyl chloroformate, followed by hydrolysis. These methods, however, can be harsh and may not be suitable for complex molecules.

Mechanistic and Methodological Considerations in Synthesis

The synthesis of 2-isopropylpiperidine and its analogs involves a variety of reaction mechanisms and methodological considerations that are crucial for achieving desired outcomes.

For radical-mediated cyclizations, the choice of radical initiator and the nature of the substrate are key factors that determine the efficiency and regioselectivity of the ring closure. mdpi.com The competition between different radical pathways, such as rebound and hydrogen transfer, can influence the product distribution. mdpi.com

In condensation reactions for forming carboxamides, preventing racemization at adjacent chiral centers is a major challenge. The development of specialized coupling reagents that activate the carboxylic acid without promoting epimerization has been a significant area of research. rsc.org

For N-alkylation, controlling the degree of substitution is a primary concern. The reactivity of the alkylating agent, the choice of base, and the reaction conditions must be carefully optimized to favor mono-alkylation and avoid the formation of undesired quaternary ammonium salts. researchgate.net

The synthesis of chiral piperidines often relies on stereoselective methods. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. researchgate.netnih.gov For example, iridium-catalyzed hydrogen transfer reactions have been employed for the stereoselective synthesis of substituted piperidines. nih.gov

The table below summarizes some of the key synthetic transformations and the reagents or conditions commonly employed.

| Transformation | Reagents/Conditions | Key Considerations |

| Radical Cyclization | Cobalt(II) catalyst, Triethylborane, Electrolysis, Copper catalysis | Control of competing pathways (e.g., 1,5-H-transfer), Regioselectivity (e.g., 5-exo vs. 6-endo) mdpi.com |

| Condensation (Carboxamides) | Racemization-free coupling reagents (e.g., ynamides, allenones) | Minimizing racemization at chiral centers rsc.org |

| N-Alkylation | Alkyl halide, K₂CO₃/DMF or NaH/DMF | Controlling the degree of alkylation to prevent quaternization researchgate.net |

| N-Demethylation | Isotopic labeling studies (for mechanistic understanding) | Understanding biological pathways and developing mild chemical methods researchgate.net |

| Chiral Synthesis | Chiral catalysts (e.g., Iridium complexes), Chiral auxiliaries, Chiral starting materials (e.g., epoxyaziridines) | Achieving high enantioselectivity and diastereoselectivity researchgate.netnih.gov |

Optimization of Reaction Yields through Catalyst Screening and Stoichiometric Adjustments

The synthesis of 2-isopropylpiperidine and its analogs often involves the reduction of the corresponding pyridine precursors. The efficiency of this transformation is highly dependent on the choice of catalyst and the stoichiometry of the reactants. Researchers have explored various catalytic systems to optimize reaction yields. For instance, in the asymmetric hydrogenation of 2-alkyl-N-benzylpyridinium salts, iridium-based catalysts have shown significant promise. nih.gov The screening of different ligands for the iridium catalyst revealed that ligands with electron-donating groups, such as methoxy (B1213986) substituents, can enhance reactivity and improve conversion rates. nih.gov

A study on the synthesis of substituted piperidines from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate (B1235776) highlighted the effectiveness of oxalic acid dihydrate as an environmentally friendly catalyst. ajgreenchem.com The optimization of the Strecker-type condensation for producing a key pharmaceutical intermediate involved testing various acid catalysts, including acetic acid, trifluoroacetic acid, and aqueous hydrochloric acid, with a mixture of dichloromethane (B109758) and acetic acid providing optimal results. researchgate.net

Stoichiometric adjustments also play a crucial role in maximizing yields. In the synthesis of spirocyclic 2-arylpiperidines, it was found that for certain substrates, adjusting the equivalents of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine was necessary to achieve high yields. whiterose.ac.uk For example, with a p-methoxy substituted derivative, increasing the amount of n-BuLi and (+)-sparteine was required for efficient lithiation. whiterose.ac.uk Similarly, in the synthesis of pyrrolidines and pyrrolidones from levulinic acid, the stoichiometry of the silane (B1218182) reagent determined the product outcome, with different equivalents of phenylsilane (B129415) leading to either the pyrrolidone or the pyrrolidine (B122466). organic-chemistry.org

Below is an interactive data table summarizing the impact of catalyst and stoichiometry on reaction yields for the synthesis of piperidine derivatives.

Table 1: Catalyst and Stoichiometry Effects on Piperidine Synthesis Yield

| Precursor | Catalyst/Reagent | Stoichiometry | Solvent | Product | Yield (%) | Reference |

| 2-Alkyl-N-benzylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2 mol % catalyst, 5 mol % I₂ | THF | 2-Alkylpiperidine | High | nih.gov |

| 4-Methylbenzaldehyde, Aniline, Ethyl acetoacetate | Oxalic acid dihydrate | Catalytic | Methanol (B129727)/Ethanol (B145695) | Substituted piperidine | Good | ajgreenchem.com |

| 1-Benzylpiperidin-4-one, Aniline, HCN | Acetic Acid | --- | CH₂Cl₂/AcOH | Anilino-nitrile | ~90% | researchgate.net |

| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / (+)-sparteine | 1.5 eq n-BuLi, 1.6 eq (+)-sparteine | --- | (3S,5S)-2c | 41% | whiterose.ac.uk |

Strategies for Achieving and Enriching Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral piperidine derivatives like 2-isopropylpiperidine, given the different biological activities enantiomers can exhibit. nih.gov Several strategies are employed, including asymmetric synthesis, chiral resolution, and enantiomeric enrichment techniques.

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. A notable method is the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using chiral ligands like MeO-BoQPhos, which has yielded enantiomeric ratios (er) up to 93:7. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, (R)-phenylglycinol can be used to stereoselectively produce chiral non-racemic bicyclic lactams from achiral or racemic aryl-delta-oxoacids, which can then be converted to enantiopure 2-arylpiperidines. nih.govrsc.org

Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base system of n-BuLi and (−)-sparteine has been shown to be effective. whiterose.ac.uk

Enantiomeric Enrichment: Often, the initial enantiomeric ratio obtained from a synthesis is not sufficiently high. In such cases, further enrichment is necessary. Recrystallization of the hydrochloride salt of the synthesized piperidine is a common and effective method for enhancing enantiomeric purity. nih.gov For instance, the debenzylation of an enantioenriched piperidine derivative followed by recrystallization of its HCl salt increased the enantiomeric ratio from 88:12 to 99:1. nih.gov

The enantiomeric purity is typically determined using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or after pre-column derivatization to form diastereomers that can be separated on a standard column. asianpubs.orgnih.gov

Table 2: Strategies for Enantiomeric Purity of Piperidine Derivatives

| Strategy | Method | Example | Resulting Enantiomeric Purity | Reference |

| Asymmetric Synthesis | Iridium-catalyzed asymmetric hydrogenation | Hydrogenation of 2-alkyl-pyridinium salts with MeO-BoQPhos ligand | Up to 93:7 er | nih.gov |

| Chiral Resolution | Kinetic resolution | Deprotonation of N-Boc-2-aryl-4-methylenepiperidines with n-BuLi/(-)-sparteine | High enantiomeric ratios | whiterose.ac.uk |

| Enantiomeric Enrichment | Recrystallization | Recrystallization of the HCl salt of an enantioenriched piperidine | Enriched from 88:12 er to 99:1 er | nih.gov |

Influence of Solvent Systems and Reaction Conditions on Synthesis Outcomes

The choice of solvent and reaction conditions, such as temperature and pressure, significantly impacts the outcome of synthetic routes to 2-isopropylpiperidine and its analogs. These parameters can influence reaction rates, yields, and even the stereoselectivity of the transformation.

Solvent Effects: Solvents can affect reaction kinetics based on their polarity and dielectric constant. ajgreenchem.com In the synthesis of substituted piperidines, it was observed that the reaction rate was lower in methanol (a solvent with a high dielectric constant) compared to ethanol (a solvent with a lower dielectric constant). ajgreenchem.com The nature of the solvent can also dictate the type of product formed. For example, the reaction of benzylamines with CO₂ in aprotic solvents like acetonitrile (B52724) or THF yields the ammonium carbamate (B1207046), while in a protic solvent like methanol, a mixture of the ammonium carbamate and ammonium methylcarbonate (B8334205) is produced. mdpi.com In some cases, specific solvent mixtures are optimal; for instance, a 1:1 mixture of dichloromethane and acetic acid gave the best results in a Strecker-type condensation. researchgate.net

Temperature and Pressure: These conditions are particularly crucial in hydrogenation reactions. The hydrogenation of 2,5- and 2,3-substituted pyridines to the corresponding piperidines often requires specific temperature and pressure settings to achieve complete reduction. mdpi.com For instance, the hydrogenation of ortho-substituted pyridines may necessitate more than double the pressure and temperature compared to bis-substituted pyridines. mdpi.com Temperature also plays a role in reaction kinetics, with higher temperatures generally leading to increased reaction rates. ajgreenchem.com However, elevated temperatures can sometimes lead to undesired side reactions or decomposition of products. mdpi.com In the asymmetric hydrogenation of pyridinium salts, reactions are often conducted at specific temperatures and hydrogen pressures (e.g., 30 °C and 450 psi H₂) to achieve optimal conversion and enantioselectivity. nih.gov

Table 3: Influence of Reaction Conditions on Piperidine Synthesis

| Reaction | Solvent | Temperature (°C) | Pressure | Outcome | Reference |

| Synthesis of substituted piperidines | Methanol vs. Ethanol | 20-40 | --- | Rate is higher in ethanol | ajgreenchem.com |

| Asymmetric hydrogenation of pyridinium salts | THF | 30 | 450 psi H₂ | High conversion and enantioselectivity | nih.gov |

| Hydrogenation of ortho-substituted pyridines | --- | Elevated | Elevated | Complete reduction | mdpi.com |

| Reaction of benzylamine (B48309) with CO₂ | Acetonitrile vs. Methanol | 25-50 | --- | Different product profiles | mdpi.com |

Chemical Reactivity and Transformation Pathways of 2-Isopropylpiperidine

The 2-isopropylpiperidine scaffold is a versatile building block that can undergo various chemical transformations at the nitrogen atom and the piperidine ring, leading to a diverse range of derivatives.

Oxidation Reactions Leading to Corresponding Ketones or Aldehydes

The oxidation of the piperidine ring, particularly at the carbon alpha to the nitrogen, is a key transformation. The oxidation of N-substituted piperidines can lead to the formation of lactams (cyclic amides). For example, the oxidation of nicotine and its analogs containing a 2-substituted pyrrolidine or piperidine ring with mercuric acetate-edetic acid (Hg(II)-EDTA) results in dehydrogenation to the corresponding lactam. researchgate.netresearchgate.net The regioselectivity of this oxidation can be influenced by substituents on the piperidine ring. researchgate.net

Direct chemical oxidation of N-protected piperidines can also be achieved using hypervalent iodine reagents. nih.gov For instance, treatment of carbamate-protected piperidines with reagents like iodosobenzene (B1197198) ((PhIO)n) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can lead to the formation of N-acyliminium ion precursors. nih.gov These intermediates are highly electrophilic and can be trapped by nucleophiles. For example, an N-acyliminium ion generated in this way can be trapped by methanol to yield a methoxy-substituted piperidine. nih.gov While not directly forming a ketone or aldehyde on the isopropyl group, these oxidations functionalize the piperidine ring, which is a crucial step in the synthesis of more complex molecules. The N-protected aldehyde corresponding to 2-piperidineethanol (B17955) is a commonly used derivative in synthesis, obtained by the controlled oxidation of the parent alcohol. nih.gov

Reduction Reactions to Secondary or Tertiary Amines

The nitrogen atom of the piperidine ring can be readily functionalized, and subsequent reduction reactions can lead to various secondary and tertiary amines. The N-benzyl group, often used as a protecting group during synthesis, can be removed via debenzylation to yield the secondary amine. nih.gov A common method for this is treatment with α-chloroethyl chloroformate. nih.gov

The formation of tertiary amines is often achieved through N-alkylation. For instance, N-alkylated 2-pyridones can be synthesized by reacting 2-alkoxypyridines with various alkyl halides. nih.gov Reductive amination is another widely used method to form C-N bonds and produce secondary or tertiary amines. mdpi.com This involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a specific method for the N-methylation of amines, converting a primary or secondary amine to a tertiary amine. nih.gov For instance, a Boc-protected piperidine derivative was converted to the corresponding N-methylated product using this reaction. nih.gov

Furthermore, the reduction of lactams, which can be formed by the oxidation of piperidines, provides a route to cyclic amines. For example, the reduction of substituted piperidinones with reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding piperidines. mdpi.comnih.gov

Nucleophilic Substitution Reactions Involving the Nitrogen Atom

The nitrogen atom of the 2-isopropylpiperidine ring is a nucleophile and can participate in various nucleophilic substitution reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. libretexts.orgyoutube.com A common reaction is N-alkylation, where the piperidine nitrogen attacks an alkyl halide, displacing the halide and forming a tertiary amine. nih.gov

Another important transformation is N-acylation, where the piperidine reacts with an acylating agent like an acyl chloride or anhydride. For example, an anilino-ester derivative of piperidine was N-acylated with propionyl chloride to yield the corresponding anilido-ester. researchgate.net This reaction is fundamental in building more complex molecular architectures.

The piperidine nitrogen can also act as an intramolecular nucleophile. In intramolecular cyclization reactions, the nitrogen atom can attack an electrophilic center within the same molecule to form a new ring. mdpi.com For example, intramolecular Hartwig-Buchwald amination has been used to furnish fused tricyclic piperidine-containing molecules. nih.gov

Structural Elucidation and Computational Characterization of 2 Isopropylpiperidine Hydrochloride Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of 2-isopropylpiperidine (B1587743) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 2D NMR (e.g., COSY, HMBC, HSQC, TOCSY, NOESY), DEPT-135

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-isopropylpiperidine hydrochloride.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons of the piperidine (B6355638) ring and the isopropyl group would be observed. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom. Protons closer to the nitrogen (e.g., at C2 and C6) are expected to resonate at a lower field (higher ppm) compared to those further away (C3, C4, C5). The isopropyl methine proton would appear as a multiplet, coupled to the adjacent methyl and piperidine protons. The two methyl groups of the isopropyl substituent may exhibit distinct chemical shifts (diastereotopicity) due to the chiral center at C2.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see distinct signals for each carbon of the piperidine ring and the isopropyl group. The chemical shifts of the piperidine carbons are influenced by the presence of the nitrogen atom and the isopropyl substituent.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This would allow for the unambiguous assignment of the piperidine methylene (B1212753) carbons and the isopropyl methyl carbons.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would show correlations between adjacent protons in the piperidine ring and between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connection between the isopropyl group and the piperidine ring (e.g., correlation from the isopropyl methine proton to the C2 and C3 carbons of the piperidine ring).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help determine the stereochemistry of the molecule, for instance, the relative orientation of the isopropyl group with respect to the piperidine ring protons.

Interactive NMR Data Table for this compound (Predicted)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | DEPT-135 |

| C2 | Multiplet | ~60-65 | CH (+) |

| C3 | Multiplet | ~25-30 | CH₂ (-) |

| C4 | Multiplet | ~20-25 | CH₂ (-) |

| C5 | Multiplet | ~25-30 | CH₂ (-) |

| C6 | Multiplet | ~45-50 | CH₂ (-) |

| C-isopropyl (CH) | Multiplet | ~30-35 | CH (+) |

| C-isopropyl (CH₃) | Doublet | ~18-22 | CH₃ (+) |

| C-isopropyl (CH₃') | Doublet | ~18-22 | CH₃ (+) |

| N-H | Broad Singlet | - | - |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of the free base, 2-isopropylpiperidine, is 127.23 g/mol . nist.gov In the mass spectrometer, the hydrochloride salt would likely dissociate, and the mass spectrum would correspond to the protonated free base [M+H]⁺.

The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 2-isopropylpiperidine, the most likely fragmentation pathway would be the loss of the isopropyl group, leading to a stable iminium ion fragment. Other fragmentations could involve the opening of the piperidine ring.

Predicted Fragmentation Pattern:

Molecular Ion Peak (M⁺) or [M+H]⁺: m/z = 128 (for the protonated molecule).

Base Peak: Often results from a stable fragment. Loss of the isopropyl group (mass = 43) would lead to a fragment at m/z = 84.

Other Fragments: Loss of smaller alkyl fragments from the ring can also occur.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. nih.gov

Single Crystal X-ray Diffraction (SXRD) for Unit Cell Parameters and Crystal Structure

Growing a suitable single crystal of this compound would allow for its complete structural determination by SXRD. nih.gov This analysis would reveal:

The precise bond lengths and angles of the piperidine ring and the isopropyl group.

The conformation of the piperidine ring (e.g., chair, boat). For piperidine and its simple derivatives, a chair conformation is typically the most stable.

The stereochemistry at the C2 position.

The location of the chloride anion and the hydrogen atom on the nitrogen, confirming the formation of the hydrochloride salt.

Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) proton (N⁺-H) and the chloride anion (Cl⁻), which dictate the crystal packing. nih.gov

Interactive Crystallographic Data Table for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 (example) |

Note: These values are hypothetical and would need to be determined experimentally.

Powder X-ray Diffraction (PXRD) for Crystalline Properties and Purity

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. nih.gov It provides a fingerprint of the crystalline solid, which is useful for:

Phase Identification: Confirming that the synthesized material is the desired crystalline phase.

Purity Assessment: Detecting the presence of any crystalline impurities.

Polymorphism Studies: Identifying if different crystalline forms (polymorphs) of this compound exist. Polymorphs can have different physical properties. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern characterized by the positions and intensities of the diffraction peaks.

Complementary Analytical Techniques

To fully characterize this compound, a suite of complementary analytical methods is employed. These techniques provide a comprehensive view of the compound's purity, the arrangement of its atoms, and its isomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Distribution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and quantifying the distribution of its stereoisomers. The separation is typically achieved on a chiral stationary phase, which allows for the resolution of the (R)- and (S)-enantiomers. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers.

A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The retention times of the enantiomers will differ, allowing for their individual quantification. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and organic solvent |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 210 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This interactive table outlines typical HPLC conditions for the analysis of this compound.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element. ictp.itxrayabsorption.org In the context of this compound, EXAFS can provide detailed information about the coordination environment of the chlorine atom. By analyzing the oscillations in the X-ray absorption coefficient above the chlorine K-edge, one can determine the interatomic distances, coordination numbers, and the identity of the neighboring atoms. ictp.itxrayabsorption.org

The analysis of EXAFS data involves fitting the experimental spectrum to a theoretical model. This allows for the precise determination of the Cl-N and Cl-H bond distances within the crystal lattice, as well as the number of nearest neighbors. This information is crucial for building an accurate three-dimensional model of the compound's solid-state structure.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the molecular properties and behavior of this compound, complementing experimental data and offering predictive power.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. nih.gov These calculations help in understanding the molecule's reactivity and stability.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to optimize the geometry of the molecule and calculate various electronic properties. nih.govdergipark.org.tr The results of these calculations can provide insights into the nature of the ionic bond between the piperidinium (B107235) cation and the chloride anion and can also be used to predict spectroscopic properties, such as vibrational frequencies.

| Computational Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential |

This interactive table summarizes common parameters used in DFT calculations for molecules like this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal the accessible conformations of the piperidine ring and the isopropyl group. mdpi.comresearchgate.net The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and MD simulations can determine the relative energies and populations of these conformers. nih.govmdpi.com

In the context of ligand-target interactions, MD simulations can be used to study the stability of the compound when bound to a biological target, such as a receptor or enzyme. biointerfaceresearch.com These simulations provide a dynamic picture of the binding process and can help to identify key interactions that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

Molecular Docking for Predicted Binding Modes to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the study of this compound, molecular docking can be used to predict its binding mode within the active site of a biological target. dergipark.org.tr

The process involves generating a set of possible conformations of the ligand and then scoring them based on their fit within the binding pocket of the protein. The scoring functions typically account for factors such as shape complementarity and intermolecular interactions like hydrogen bonds and van der Waals forces. The results of molecular docking studies can provide valuable hypotheses about the mechanism of action of a compound and guide the design of new, more potent analogs. dergipark.org.tr Docking scores, often expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding. nih.gov

| Interaction Type | Description |

| Hydrogen Bonds | Formed between the protonated amine of the piperidine ring and suitable acceptor groups on the target. |

| Hydrophobic Interactions | The isopropyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Van der Waals Forces | General attractive or repulsive forces between the ligand and the target. |

This interactive table describes the potential binding interactions of this compound with biological targets.

Quantum Mechanical (QM) Optimization of Molecular Geometries

The three-dimensional structure of a molecule is fundamental to its function. Quantum mechanical (QM) geometry optimization is a computational method used to predict the most stable arrangement of atoms in a molecule by finding the minimum energy conformation on its potential energy surface. molssi.org This process involves solving the Schrödinger equation, typically using approximation methods like Density Functional Theory (DFT) or semi-empirical methods, to calculate the forces on each atom and iteratively adjust their positions until the total energy is minimized and the net forces approach zero. molssi.orgchemjournal.kz

For this compound, the nitrogen atom in the piperidine ring is protonated. The key conformational isomerism arises from the position of the isopropyl group at the C2 position, which can exist in either an axial or equatorial orientation relative to the plane of the piperidine ring. QM optimization allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative energies.

The equatorial conformer is generally more stable due to reduced steric hindrance. QM calculations can quantify this energy difference, providing insight into the conformational population at equilibrium.

Table 1: Predicted Geometric Parameters of 2-Isopropylpiperidine Cation Conformers from QM Optimization

| Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | +2.1 | 0.0 |

| N1-C2 Bond Length (Å) | 1.51 | 1.50 |

| C2-C(isopropyl) Bond Length (Å) | 1.54 | 1.53 |

| C2-N1-C6 Bond Angle (°) | 111.5 | 110.8 |

Note: Data are representative values derived from typical QM calculations for substituted piperidines and are intended for illustrative purposes.

Ligand-Based Design Methods: Shape and Pharmacophore Modeling

When the three-dimensional structure of a biological target is unknown, ligand-based design methods become essential tools for discovering new active molecules. nih.govyoutube.com These approaches are founded on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities.

Shape Modeling Shape modeling evaluates the 3D shape of a molecule, which is a critical determinant of its ability to bind to a receptor. Using the optimized geometry of this compound, its shape can be encoded and compared against large databases of other chemical structures. This virtual screening technique aims to identify molecules that are shape-mimetics, possessing a high degree of spatial and volumetric similarity, which may confer similar biological function.

Pharmacophore Modeling A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target receptor and trigger a biological response. youtube.comyoutube.com For this compound, a pharmacophore model can be hypothesized based on its key structural elements. nih.gov

Key features would likely include:

A Positive Ionizable (PI) feature: Located on the protonated nitrogen of the piperidine ring, crucial for forming ionic interactions or key hydrogen bonds. nih.gov

A Hydrophobic (H) feature: Centered on the bulky and non-polar isopropyl group, which can engage in van der Waals or hydrophobic interactions within a receptor pocket. nih.gov

Hydrogen Bond Acceptors/Donors (HBA/HBD): The N-H group of the protonated amine acts as a strong hydrogen bond donor.

These features define a spatial map that can be used as a 3D query to screen virtual libraries for novel compounds that fit the model, even if they have completely different underlying chemical scaffolds. youtube.com

Table 2: Hypothetical Pharmacophore Model for a 2-Isopropylpiperidine-Binding Receptor

| Feature ID | Feature Type | Defining Atoms | Radius (Å) |

|---|---|---|---|

| PI-1 | Positive Ionizable | N1, H(N1) | 1.2 |

| HY-1 | Hydrophobic | C(isopropyl), CH3(isopropyl) x2 | 1.5 |

Note: This table represents a plausible pharmacophore model generated for drug discovery purposes. The coordinates would be defined by the 3D structure.

Exploration of Structure-Kinetic Relationships (SKR)

While traditional Structure-Activity Relationships (SAR) focus on binding affinity (how tightly a drug binds), Structure-Kinetic Relationships (SKR) provide a more dynamic picture by examining the rates of association (kon) and dissociation (koff) of a drug-target complex. nih.gov The drug-target residence time (τ = 1/koff), which describes how long a drug remains bound to its target, is increasingly recognized as a critical parameter for in vivo efficacy and duration of action. rsc.orgnih.gov

The structural features of this compound directly influence its binding kinetics. The isopropyl group, for example, can impact both kon and koff. Its size and hydrophobicity might necessitate conformational rearrangements in the target's binding site, potentially slowing the association rate. Conversely, if this group forms favorable, well-matched interactions deep within a hydrophobic pocket, it can significantly slow the dissociation rate, leading to a long residence time. nih.govomicsonline.org

Computational simulations and experimental kinetic assays can be used to build SKR models. By systematically modifying the substituent at the 2-position of the piperidine ring, researchers can observe the impact on binding kinetics.

Table 3: Illustrative Structure-Kinetic Relationship Data for 2-Substituted Piperidine Analogs

| Compound | Substituent (R) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Residence Time (τ) (min) | Affinity (KD) (nM) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 8.5 | 1.96 | 163 |

| 2 | -CH₃ | 4.8 | 4.1 | 4.07 | 85 |

| 3 | -CH(CH₃)₂ (2-Isopropyl) | 3.5 | 1.2 | 13.89 | 34 |

| 4 | -C(CH₃)₃ | 1.1 | 1.5 | 11.11 | 136 |

Note: This data is hypothetical and serves to illustrate the principles of an SKR study, where modifications to a chemical scaffold lead to changes in kinetic parameters. KD is calculated as koff/kon.

This analysis demonstrates that increasing the size of the alkyl group from hydrogen to isopropyl (compounds 1-3) progressively slows the dissociation rate, leading to a longer residence time and higher affinity. However, the overly bulky tert-butyl group (compound 4) shows a less favorable kinetic profile, likely due to steric clashes that destabilize the bound state, illustrating a common "cliff" in structure-kinetic relationships. Such insights are invaluable for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Preclinical Biological Activity and Mechanistic Investigations of 2 Isopropylpiperidine Hydrochloride and Its Derivatives

Antiviral Efficacy Studies

Piperidine (B6355638) derivatives have emerged as a significant class of compounds with promising antiviral properties against a range of human viruses.

Research has highlighted the potential of piperidine-containing compounds as inhibitors of human coronaviruses. A notable study investigated the in vitro efficacy of piperidine-4-carboxamide derivatives against several coronaviruses. The compound NCGC2955, a piperidine-4-carboxamide, demonstrated significant antiviral activity against Alpha-coronavirus NL63 and Beta-coronavirus OC43. Furthermore, this compound and a structurally related analog, 153, were found to inhibit SARS-CoV-2, including its alpha and delta variants, in different cell lines gavinpublishers.com.

The antiviral activity was observed to be potent, with effective concentrations (EC50) in the low micromolar range, while exhibiting low cellular toxicity, leading to a high selectivity index. For instance, in NL63-infected Vero cells, NCGC2955 had an EC50 of 2.5 ± 0.15 µM gavinpublishers.com. In OC43-infected human foreskin fibroblasts, the EC50 was 1.5 ± 0.01 µM gavinpublishers.com. Against SARS-CoV-2 in Calu-3 cells, both NCGC2955 and analog 153 showed even greater potency with EC50 values of 0.2 ± 0.02 µM and 0.11 ± 0.04 µM, respectively gavinpublishers.com.

Table 1: Antiviral Activity of Piperidine-4-Carboxamide Derivatives Against Human Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) |

|---|---|---|---|

| NCGC2955 | Alpha-coronavirus NL63 | Vero | 2.5 ± 0.15 |

| NCGC2955 | Alpha-coronavirus NL63 | MK2 | 1.5 ± 0.2 |

| NCGC2955 | Beta-coronavirus OC43 | HFF | 1.5 ± 0.01 |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 |

| Analog 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 |

Piperidine-based derivatives have been identified as potent inhibitors of influenza A virus. A study focusing on the structural modification of a piperidine-containing compound led to the discovery of potent inhibitors of various influenza virus strains nih.govnih.gov. One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), demonstrated excellent inhibitory activity against a variety of influenza A strains, including H1N1 and H3N2, with EC50 values as low as 0.05 µM nih.govnih.gov. The high selectivity index of over 160,000 for this compound underscores its potential as a specific antiviral agent nih.govnih.gov. The emergence of oseltamivir-resistant influenza strains highlights the need for new antiviral drugs with different mechanisms of action mdpi.com.

The antiviral mechanisms of piperidine derivatives are varied and depend on the specific compound and virus. For influenza A virus, time-of-addition experiments with a potent piperidine-based inhibitor indicated that it interferes with an early to middle stage of the viral replication cycle nih.govnih.gov. This suggests that the compound may inhibit viral entry, uncoating, or early stages of viral RNA synthesis.

In the context of coronaviruses, some piperidine derivatives have been suggested to act as inhibitors of the viral main protease (Mpro or 3CLpro). This enzyme is crucial for processing the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro effectively halts the viral life cycle.

Common methods to elucidate these mechanisms include:

Viral Replication Inhibition Assays: These assays measure the reduction in the production of new virus particles in the presence of the compound.

Plaque Formation Reduction Assays: This method assesses the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication and spread. A reduction in the number or size of plaques indicates antiviral activity.

Viral Load Reduction Assays: These experiments quantify the amount of viral genetic material (RNA or DNA) in a sample, and a decrease in the viral load in the presence of a compound is a direct measure of its antiviral efficacy.

Antimicrobial and Antituberculosis Research

The piperidine scaffold is also a key feature in compounds with antibacterial and antituberculosis properties.

Several studies have demonstrated the antimicrobial activity of piperidine derivatives against a range of bacteria. A study on novel synthesized piperidine derivatives showed that these compounds exhibited varying degrees of inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria academicjournals.org. The antimicrobial activity is often assessed using methods like the agar disc diffusion assay, which measures the zone of inhibition around a disc impregnated with the test compound academicjournals.org. Another study also reported the synthesis of new piperidine derivatives and their evaluation for antibacterial activity against S. aureus and E. coli, with some compounds showing moderate to excellent activity biointerfaceresearch.com.

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibition |

| Escherichia coli | Gram-Negative | Inhibition |

The structural features of the piperidine derivatives, including the nature and position of substituents, play a crucial role in determining their antimicrobial spectrum and potency.

Research into the natural product piperine, an alkaloid found in black pepper that contains a piperidine moiety, has shown its potential as an efflux pump inhibitor in Mycobacterium tuberculosis nih.gov. Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. By inhibiting these pumps, piperine can enhance the efficacy of conventional antituberculosis drugs. Furthermore, synthetic analogs of piperine have been developed that exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity nih.gov. This line of research suggests that the piperidine scaffold is a valuable starting point for the development of new antituberculosis agents.

Tuberculostatic Potency Against Mycobacterium tuberculosis Strains

Derivatives of 2-isopropylpiperidine (B1587743) have demonstrated notable potential as tuberculostatic agents. Research into 2-substituted piperidine compounds has revealed significant inhibitory activity against the growth of Mycobacterium tuberculosis. Specifically, certain derivatives of the antihistaminic agent Diphenylpyraline, which features a piperidine core, showed that substitution at the 2-position of the piperidine ring generally increased antimycobacterial potency, with a maximum Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the H37Rv strain of M. tuberculosis pnas.org.

Further investigations into more complex piperidine derivatives have yielded even more potent results. A study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270), which incorporated a piperidine substituent, identified compounds with strong activity against both standard (H37Rv) and drug-resistant M. tuberculosis strains. One such derivative, compound 7 , which contains a piperidine moiety, exhibited an MIC of 2 µg/mL against the standard strain and a remarkably low MIC of 0.5 µg/mL against a resistant strain nih.gov. Similarly, piperidinothiosemicarbazone derivatives have shown high tuberculostatic activity with MIC values ranging from 0.5 to 4 µg/mL probechem.com.

Additionally, isoniazid-derived hydrazones that feature a piperidine ring have been synthesized and evaluated. These modifications aim to overcome resistance to isoniazid, a primary tuberculosis drug. The resulting compounds showed promising antitubercular activity, with some derivatives exhibiting low MIC values against the H37Rv strain and clinical isolates with resistance-conferring mutations researchgate.net.

**Table 1: Tuberculostatic Activity of Piperidine Derivatives Against *M. tuberculosis***

| Compound Class | Strain | MIC (µg/mL) |

|---|---|---|

| 2-Substituted Piperidine Derivative | M. tuberculosis H37Rv | 6.25 |

| Pyridine Thiosemicarbazone Derivative (Compound 7 ) | M. tuberculosis H37Rv | 2 |

| Pyridine Thiosemicarbazone Derivative (Compound 7 ) | Resistant Strain | 0.5 |

| Piperidinothiosemicarbazone Derivatives | Resistant Strains | 0.5 - 4 |

| Isoniazid-Hydrazone with Piperidine Ring (Compound IP11 ) | M. tuberculosis H37Rv | ≤ 0.78 |

Investigation of Antimicrobial Mechanisms (e.g., cell membrane disruption, metabolic pathway interference)

The antimicrobial action of piperidine-containing compounds is understood to involve multiple mechanisms, primarily focusing on the disruption of essential cellular processes and structures. One key mechanism is the interference with critical metabolic pathways. Certain sulfonamide derivatives incorporating a piperidine moiety have been shown to target dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By inhibiting this enzyme, the compounds disrupt the production of a vital precursor for DNA synthesis, thereby halting bacterial proliferation researchgate.net.

Another significant mechanism is the disruption of the bacterial cell membrane. The cationic nature of some piperidine derivatives, particularly quaternary ammonium (B1175870) compounds, facilitates an electrostatic attraction to the negatively charged components of bacterial cell membranes, such as proteins that are crucial for cell structure and enzymatic functions nih.gov. This interaction can lead to membrane damage, compromising its integrity and leading to the leakage of intracellular contents researchgate.net. This broad-spectrum activity is effective against both Gram-positive and Gram-negative bacteria, suggesting a fundamental mode of action that targets the cell envelope nih.gov. Studies on piperidine-containing fluoroquinolone analogs also suggest a dual-action mechanism involving both cell wall destruction and interaction with bacterial DNA gyrase nih.gov.

Structure-Activity Relationships (SAR) Governing Antimicrobial Properties (e.g., influence of lipophilicity, basicity)

The antimicrobial properties of piperidine derivatives are significantly influenced by their structural characteristics, particularly basicity and lipophilicity. Structure-activity relationship (SAR) studies have elucidated how modifications to these properties can modulate tuberculostatic potency.

Basicity: The basicity of the piperidine ring and its substituents plays a crucial role in antimicrobial activity. In a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, the compounds featuring the most basic substituents, namely piperidine and pyrrolidine (B122466), demonstrated the strongest inhibition against the standard H37Rv strain of M. tuberculosis nih.gov. This suggests that a higher basicity may enhance the interaction with mycobacterial targets or facilitate penetration into the cell.

Lipophilicity: Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is another critical factor. Studies on isoniazid-derived hydrazones incorporating a piperidine ring found that compounds with moderately increased lipophilicity compared to the parent drug, isoniazid, were the most promising antitubercular candidates researchgate.net. This indicates that an optimal balance of lipophilicity is required to ensure effective passage through the complex, lipid-rich cell wall of Mycobacterium tuberculosis while maintaining sufficient solubility. Similarly, other research has noted that the bulkiness and lipophilicity of piperidine derivatives can significantly affect their antimicrobial activity, with increased lipophilicity sometimes leading to enhanced antifungal effects nih.gov. The position of substituents on the piperidine ring also impacts activity; for instance, substitution at the 2-position of the piperidine core in Diphenylpyraline analogues was found to generally enhance antimycobacterial potency pnas.org.

Enzyme Inhibition Profiling

Inhibition of MALT1 Proteolytic Activity and Downstream NF-κB Pathway Modulation

Derivatives containing the piperidine scaffold have been identified as potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that is a critical mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is often dysregulated in certain types of B-cell lymphomas nih.gov.

A novel class of MALT1 inhibitors, N-aryl-piperidine-4-carboxamides, was discovered through high-throughput screening. The initial hit compound from this series demonstrated an IC50 value of 1.6 µM against MALT1 medchemexpress.com. Subsequent optimization of this scaffold led to the development of advanced compounds with high potency in both biochemical and cellular assays nih.gov. The inhibition of MALT1's proteolytic activity by these compounds effectively blocks the cleavage of its substrates, which in turn suppresses the downstream NF-κB pathway nih.gov. This is evidenced by the inhibition of NF-κB reporter gene activity and the prevention of c-REL nuclear localization targetmol.com. The small molecule inhibitor MI-2, which also targets MALT1, has an IC50 of 5.84 µM and acts to irreversibly suppress the protease's function, leading to the downregulation of NF-κB target genes probechem.comtargetmol.com. These findings highlight the potential of piperidine-based structures to modulate the MALT1/NF-κB axis.

Factor Xa (fXa) Inhibition and Selectivity Analysis Against Other Serine Proteases

The 1-isopropylpiperidine moiety has been identified as a key structural feature in a class of highly potent and selective inhibitors of blood coagulation Factor Xa (fXa), a critical serine protease in the coagulation cascade frontiersin.org.

In a study of biarylmethoxy isonipecotanilides, a derivative incorporating a 1-isopropylpiperidine group as the P4 motif was found to be the most potent compound. This compound, 21e , inhibited fXa with a Kᵢ value of 0.3 nM. Crucially, it demonstrated very high selectivity over thrombin and other related serine proteases targetmol.com. Another study described a potent fXa inhibitor that also bears a 1-isopropylpiperidine fragment designed to bind the S4 enzyme pocket, achieving a picomolar inhibitory potency with a Kᵢ value of 60 pM mdpi.com. The S4 pocket of the fXa active site is a deep, narrow hydrophobic pocket, and the interaction of the piperidine group within this site is critical for high-affinity binding. The selectivity of these inhibitors for fXa over other serine proteases like trypsin is a key advantage, reducing the potential for off-target effects.

Table 2: Inhibition of Serine Proteases by Isopropylpiperidine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Compound 21e | Factor Xa | 0.3 nM |

| O-glucoside derivative | Factor Xa | 60 pM |

Cholinesterase (ChE) Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Piperidine derivatives have been extensively investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.

Several studies have demonstrated the potential of this structural class. One study focusing on 1-benzylpiperidine and 1-benzoylpiperidine derivatives identified a compound (19 ) as the most potent AChE inhibitor in its series, with an IC50 value of 5.10 µM. This compound also exhibited moderate inhibitory activity against BChE with an IC50 of 26.78 µM, indicating a dual inhibitory profile. Another series of piperidine-based compounds yielded selective BChE inhibitors. For example, carbamate (B1207046) derivative 1 was a highly selective and potent inhibitor of BChE, with an IC50 of 0.12 µM, making it significantly more active than the standard inhibitor galantamine against BChE researchgate.net. These findings underscore that the piperidine scaffold can be tailored to achieve either specific or dual inhibition of cholinesterase enzymes.

Table 3: Cholinesterase Inhibition by Piperidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-Benzoylpiperidine Derivative (19 ) | Acetylcholinesterase (AChE) | 5.10 |

| 1-Benzoylpiperidine Derivative (19 ) | Butyrylcholinesterase (BChE) | 26.78 |

| Carbamate Derivative (1 ) | Butyrylcholinesterase (BChE) | 0.12 |

Inhibition of Cytochrome P450 Enzymes (e.g., P450BM3)

Research into the interaction of 2-isopropylpiperidine derivatives with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases critical for drug metabolism, has revealed significant inhibitory potential. While specific data on 2-isopropylpiperidine hydrochloride is limited, studies on related piperidine-containing compounds provide insights into their effects on CYP isoforms. For instance, derivatives of piperidine have been shown to act as mechanism-based inhibitors of various CYP enzymes, including CYP3A4, CYP2D6, and CYP2C19. This inhibition often occurs through the formation of a metabolic intermediate that irreversibly binds to the enzyme, thereby inactivating it.

The nature of the substituent on the piperidine ring plays a crucial role in the potency and selectivity of CYP inhibition. For example, the lipophilicity and steric bulk of the isopropyl group at the 2-position of the piperidine ring in 2-isopropylpiperidine would be expected to influence its binding affinity within the active site of CYP enzymes. Studies on analogous compounds suggest that the piperidine nitrogen can interact with the heme iron of the cytochrome P450 enzyme, a key step in the catalytic cycle. The orientation of the alkyl substituent would then dictate the stability of this interaction and the potential for subsequent metabolism or inactivation.

| Compound Class | Target Enzyme | Observed Effect |

| Piperidine Derivatives | CYP3A4, CYP2D6, CYP2C19 | Mechanism-based inhibition |

| 2-Alkylpiperidines | Cytochrome P450 family | Potential for heme interaction and inhibition |

N-terminal Nucleophile Hydrolase Enzyme Inhibition (e.g., 20S and 26S Proteasomes)

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome forms the catalytic core, while the 26S proteasome is a larger complex that recognizes, unfolds, and degrades ubiquitinated proteins. The catalytic activity of the proteasome relies on N-terminal nucleophile (Ntn) hydrolase activity, specifically from its threonine residues.

While direct studies on the inhibition of 20S and 26S proteasomes by this compound are not extensively documented, the piperidine scaffold is a common feature in various proteasome inhibitors. For example, the peptide boronate bortezomib, a clinically approved proteasome inhibitor, incorporates a pyrazine ring, but the principles of its interaction with the proteasome's N-terminal threonine residue are relevant. The interaction typically involves the formation of a stable complex with the catalytic residue, thereby blocking substrate access and inhibiting protein degradation.

The potential for 2-isopropylpiperidine derivatives to inhibit the proteasome would likely depend on their ability to mimic the substrate and interact with the catalytic N-terminal nucleophile. The stereochemistry and physicochemical properties of the isopropyl group and the piperidine ring would be critical determinants of any inhibitory activity.

| Enzyme | Class | Potential Interaction with Piperidine Derivatives |

| 20S Proteasome | N-terminal Nucleophile Hydrolase | Interaction with catalytic threonine residues |

| 26S Proteasome | N-terminal Nucleophile Hydrolase | Interference with ubiquitinated protein degradation |

Inhibition of Serum Response Factor (SRF) Activation

Serum Response Factor (SRF) is a transcription factor that plays a crucial role in regulating the expression of immediate-early genes in response to various stimuli, such as growth factors. SRF is involved in a multitude of cellular processes, including cell growth, differentiation, and migration. The inhibition of SRF activation has been explored as a therapeutic strategy in various diseases, including cancer and cardiovascular disorders.

Currently, there is a lack of specific published research detailing the direct inhibition of Serum Response Factor (SRF) activation by this compound. The known inhibitors of the SRF pathway are structurally diverse and often target upstream signaling molecules or cofactors of SRF rather than SRF itself. For a small molecule like this compound to inhibit SRF activation, it would likely need to interfere with the protein-protein interactions necessary for SRF-mediated transcription or modulate the activity of upstream kinases that regulate SRF. Further investigation is required to determine if 2-isopropylpiperidine or its derivatives possess such activity.

Assessment of Activity Against DNA Repair Proteins (e.g., O6-methylguanine-DNA methyltransferase)

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. It functions by transferring the alkyl group from the O6 position of guanine in DNA to one of its own cysteine residues in a stoichiometric and irreversible manner. Inhibition of MGMT can enhance the efficacy of alkylating chemotherapeutic agents.

There is no direct evidence in the current scientific literature to suggest that this compound or its simple derivatives act as inhibitors of O6-methylguanine-DNA methyltransferase. Known inhibitors of MGMT are typically substrate analogs, such as O6-benzylguanine, which mimic the alkylated guanine base and act as "pseudo-substrates" to inactivate the protein. The structure of 2-isopropylpiperidine does not bear a clear resemblance to the purine base, making it an unlikely candidate for direct competitive inhibition of MGMT. However, indirect effects on DNA repair pathways cannot be entirely ruled out without specific experimental investigation.

Mechanistic Classification of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive, Reversible, Irreversible)

The interaction of a small molecule inhibitor with an enzyme can be classified based on its mechanism of action. These classifications are crucial for understanding the inhibitor's pharmacological effects.